molecular formula C7H7NO2 B064955 5-Oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium CAS No. 193605-33-3

5-Oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium

Cat. No.: B064955
CAS No.: 193605-33-3
M. Wt: 137.14 g/mol
InChI Key: WDJWCAGQZHIELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused furan and pyridine ring system with an oxygen atom at the 5-position, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles, which can be further modified to obtain the desired compound .

Industrial Production Methods

the use of magnetically recoverable catalysts and multicomponent reactions has been explored for the synthesis of pyridine derivatives, which could potentially be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, phosphorus sulfide for thione formation, and methyl iodide for methylation . Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile under inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted furo[3,2-c]pyridine derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:

The uniqueness of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

CAS No.

193605-33-3

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium

InChI

InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2

InChI Key

WDJWCAGQZHIELU-UHFFFAOYSA-N

SMILES

C1COC2=C1C=[N+](C=C2)[O-]

Canonical SMILES

C1COC2=C1C=[N+](C=C2)[O-]

Synonyms

Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI)

Origin of Product

United States

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